molecular formula C18H13ClN2O3S B2869157 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681162-26-5

2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No. B2869157
CAS RN: 681162-26-5
M. Wt: 372.82
InChI Key: SDVQPJURUAMQMU-UHFFFAOYSA-N
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Description

The compound is a derivative of 4H-chromeno[4,3-d]thiazol-2-ylamine . This parent compound is a biochemical used in proteomics research .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives have been synthesized using a three-component condensation reaction of 4-hydroxycoumarin, aldehydes, and 2-aminopyridines under ultrasonic irradiation .


Molecular Structure Analysis

The parent compound, 4H-chromeno[4,3-d]thiazol-2-ylamine, has a molecular formula of C10H8N2OS and a formula weight of 204.25 .


Physical And Chemical Properties Analysis

The parent compound, 4H-chromeno[4,3-d]thiazol-2-ylamine, has a molecular formula of C10H8N2OS and a formula weight of 204.25 .

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds similar to 2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide often involves their synthesis and structural analysis. For instance, Saravanan et al. (2016) detailed the crystal structure of a closely related acetamide, highlighting intermolecular interactions forming zigzag chains in the crystal lattice (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016). This structural insight is crucial for understanding the molecular interactions and properties of such compounds.

Antimicrobial Activity

Compounds with structures similar to this compound have been investigated for their antimicrobial properties. Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins, starting from a related precursor, and evaluated their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Cytotoxicity and Anticancer Activity

The cytotoxic and potential anticancer activities of chromene and thiazolyl derivatives have also been a significant area of study. Mahmoodi et al. (2010) investigated a series of poly-functionalized 4-(2-arylthiazol-4-yl)-4H-chromenes for their in vitro cytotoxic activity, identifying several compounds with potent activity against various cancer cell lines, demonstrating the relevance of such compounds in cancer research (Mahmoodi, Aliabadi, Emami, Safavi, Rajabalian, Mohagheghi, Khoshzaban, Samzadeh‐Kermani, Lamei, Shafiee, & Foroumadi, 2010).

QSAR Studies and Antibacterial Agents

Desai et al. (2008) conducted QSAR studies on a series of acetamides, including structures similar to the specified compound, evaluating their antibacterial activity. This research demonstrates the application of quantitative structure-activity relationship studies in optimizing and predicting the biological activities of such compounds (Desai, Shah, Bhavsar, & Saxena, 2008).

Safety and Hazards

The parent compound, 4H-chromeno[4,3-d]thiazol-2-ylamine, is classified as an irritant .

Future Directions

While specific future directions for this compound are not available, there is ongoing research into the synthesis and applications of related compounds .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c19-11-5-7-12(8-6-11)23-10-16(22)20-18-21-17-13-3-1-2-4-14(13)24-9-15(17)25-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVQPJURUAMQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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